molecular formula C20H17N3OS B2697660 2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893978-70-6

2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No.: B2697660
CAS No.: 893978-70-6
M. Wt: 347.44
InChI Key: SANCXOIPXLUMPQ-UHFFFAOYSA-N
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Description

“2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, has been a subject of research . A series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have been observed to undergo various chemical reactions . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Compounds structurally similar to 2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide have been evaluated for their anticancer activity. For instance, a series of substituted benzamides, closely related in structure, demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial Properties

Certain benzamide derivatives, similar to the compound , have shown significant antimicrobial activities. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives exhibited in vitro antimicrobial activity against a range of bacterial and fungal strains (Sethi et al., 2016).

Antioxidant Effects

Benzimidazole derivatives, including those structurally related to the compound of interest, have been synthesized and shown to possess antioxidant properties. These compounds exhibited significant effects on lipid peroxidation in rat liver, indicating potential as antioxidants (Kuş et al., 2004).

Synthesis and Chemical Properties

The synthesis and chemical characteristics of related benzimidazole derivatives have been extensively studied. Efficient synthesis methods using microwave-mediated techniques and their potential for creating novel heterocycles have been explored (Darweesh et al., 2016).

Photophysical Characteristics

The photophysical properties of certain benzimidazole derivatives have been investigated. Studies on compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol and its derivatives provide insights into the effects of solvent polarity on absorption-emission properties, indicating applications in fluorescent materials and sensors (Padalkar et al., 2011).

Future Directions

Thiazole derivatives, including “2-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide”, continue to be a subject of research due to their diverse biological activities . Future research may focus on designing new thiazole derivatives with enhanced properties and lesser side effects .

Properties

IUPAC Name

2-methyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-6-3-4-9-17(13)19(24)21-16-8-5-7-15(10-16)18-11-23-14(2)12-25-20(23)22-18/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANCXOIPXLUMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C(=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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